molecular formula C16H17NO2 B263117 N-benzyl-3-methoxy-N-methylbenzamide

N-benzyl-3-methoxy-N-methylbenzamide

Cat. No.: B263117
M. Wt: 255.31 g/mol
InChI Key: UEZXKKRLOIXLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methoxy-N-methylbenzamide is a chemical compound offered for research and development purposes within the field of life sciences. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. As a derivative of the benzamide class, this compound serves as a valuable organic building block in medicinal chemistry and drug discovery programs . Its structural features, including the benzyl and N-methyl groups, make it a potential intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and biochemical probes . Specific details regarding the mechanism of action, pharmacological targets, and detailed application data for this exact compound require further investigation by the researcher. This product is characterized to ensure high quality and lot-to-lot consistency, supporting reliable experimental results. Safety Information: For safe handling, please refer to the Safety Data Sheet (SDS). General safety information for related compounds includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use appropriate personal protective equipment and handle the material in a well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3

InChI Key

UEZXKKRLOIXLST-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Biological Activity Profile of Methoxy-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile, structure-activity relationships (SAR), and experimental characterization of methoxy-N-methylbenzamide analogs.

Executive Summary

The methoxy-N-methylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse class of bioactive agents known as orthopramides . While the specific N-methoxy-N-methylbenzamide (Weinreb amide) is primarily a synthetic intermediate, its structural analogs—specifically 2-methoxy-N-methylbenzamides and 4-methoxy-N-methylbenzamides —exhibit potent biological activities ranging from dopamine D2 antagonism to Hedgehog (Hh) signaling inhibition.

This guide analyzes the pharmacological versatility of this scaffold, focusing on two primary mechanisms:

  • G-Protein Coupled Receptor (GPCR) Modulation: Antagonism of D2/D3 receptors and agonism of 5-HT4 receptors (Neuroleptics/Gastroprokinetics).

  • Signal Transduction Inhibition: Targeted inhibition of the Smoothened (Smo) receptor in the Hedgehog pathway (Oncology) and Choline Transporter (CHT) modulation.

Chemical Scaffold & Structural Logic

The biological activity of this class is governed by the "Orthopramide Effect," where the position of the methoxy group dictates the molecular conformation and target selectivity.

The "Pseudo-Ring" Conformation (2-Methoxy Analogs)

In 2-methoxy-N-methylbenzamides (e.g., Tiapride, Sulpiride analogs), the 2-methoxy oxygen functions as an intramolecular hydrogen bond acceptor for the amide nitrogen proton.

  • Structural Consequence: This forms a stable pseudo-six-membered ring , locking the amide bond into a planar conformation coplanar with the benzene ring.

  • Pharmacological Outcome: This planar motif mimics the catecholamine structure, allowing high-affinity binding to the Dopamine D2 receptor orthosteric site.

The Linear Conformation (3- and 4-Methoxy Analogs)

Analogs with the methoxy group at the 3- or 4-position lack this intramolecular lock.

  • Pharmacological Outcome: These derivatives often lose D2 affinity but gain potency against other targets, such as the Choline Transporter (CHT) (e.g., ML352 analogs) or PARP enzymes .

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical SAR points for the methoxy-N-methylbenzamide core.

SAR_Map Core Methoxy-N-methylbenzamide Scaffold R1_Pos 2-Methoxy Group (The 'Orthopramide Lock') Core->R1_Pos N_Sub Amide Nitrogen (N-Methyl) Core->N_Sub R4_Pos 4-Position Substituents Core->R4_Pos R_Smo Novel 4-Methoxy Variants Core->R_Smo R1_Effect Forms Intramolecular H-Bond Locks Planarity -> D2/D3 Affinity R1_Pos->R1_Effect N_Effect Methyl: Basic D2 Activity Benzyl/Pyrrolidine: High Potency (Sulpiride) N_Sub->N_Effect R4_Effect Amino/Chloro: 5-HT4 Agonism (Gastroprokinetic) R4_Pos->R4_Effect R_Smo_Effect Hedgehog (Smo) Inhibition (Anticancer) R_Smo->R_Smo_Effect

Figure 1: SAR map highlighting the functional divergence based on methoxy positioning and N-substitution.

Pharmacological Targets & Mechanisms

Dopamine D2/D3 Receptor Antagonism

The 2-methoxy-N-methylbenzamide core is the defining feature of substituted benzamide antipsychotics.

  • Mechanism: These compounds act as silent antagonists or inverse agonists at the D2 receptor. Unlike phenothiazines, they are highly selective for D2/D3 over D1, reducing extrapyramidal side effects.

  • Key Analogs:

    • Tiapride: Selective D2/D3 antagonist used for dyskinesia.

    • Raclopride: High-affinity ligand used in PET imaging (requires 2-methoxy-6-chloro substitution).

Hedgehog (Hh) Signaling Inhibition

Recent medicinal chemistry campaigns have repurposed the 2-methoxybenzamide scaffold to target the Smoothened (Smo) receptor, a GPCR-like protein essential for Hh signaling.

  • Relevance: Aberrant Hh signaling drives basal cell carcinoma and medulloblastoma.

  • Mechanism: The benzamide analog binds to the transmembrane domain of Smo, preventing its translocation to the primary cilium and blocking downstream Gli transcription factor activation.

  • Potency: Optimized 2-methoxy-N-methylbenzamide derivatives demonstrate IC50 values in the low nanomolar range (10–50 nM) in Gli-luciferase reporter assays.

Choline Transporter (CHT) Inhibition

4-Methoxy-N-methylbenzamide analogs (structurally distinct from the D2-active 2-methoxy series) have been identified as inhibitors of the high-affinity choline transporter (CHT).

  • Compound: ML352 (a 4-methoxy-3-(piperidin-4-yl)oxy benzamide).

  • Utility: These serve as non-competitive inhibitors used to study cholinergic neurotransmission.

Experimental Protocols

Protocol A: Radioligand Binding Assay (D2 Receptor)

Objective: Determine the affinity (


) of novel benzamide analogs for the Dopamine D2 receptor.

Materials:

  • Membrane preparation from CHO cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Methylspiperone (0.2 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds (methoxy-N-methylbenzamide analogs) in DMSO (10 concentrations, 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Mix 100 µL membrane suspension (20 µg protein), 50 µL [³H]-Methylspiperone, and 50 µL test compound.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Gli-Luciferase Reporter Assay (Hedgehog Pathway)

Objective: Assess functional inhibition of the Hh pathway in NIH3T3 cells.

Workflow:

  • Transfection: Co-transfect NIH3T3 cells with a Gli-responsive firefly luciferase reporter (8xGli-BS-Luc) and a Renilla control vector.

  • Induction: Treat cells with recombinant Sonic Hedgehog (Shh) protein (100 ng/mL) to activate the pathway.

  • Treatment: Add test benzamide analogs at graded concentrations. Incubate for 24 hours.

  • Lysis & Detection: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.

  • Normalization: Normalize Firefly signal to Renilla signal to account for cytotoxicity or transfection efficiency.

Data Presentation: Activity Comparison

The following table contrasts the biological profile of the "Classic" 2-methoxy scaffold versus the "Novel" 4-methoxy scaffold.

Analog ClassCore StructurePrimary TargetSecondary TargetTypical IC50 / KiClinical/Research Use
Orthopramides 2-Methoxy-N-((1-ethylpyrrolidin-2-yl)methyl)...Dopamine D2 (Antagonist)5-HT4 (Agonist)

(D2): 1–10 nM
Antipsychotic, Antiemetic
Simple Benzamides 2-Methoxy-N-methylbenzamideDopamine D2 (Weak)Sigma-1 Receptor

(D2): >1 µM
Fragment screening
Hh Inhibitors 2-Methoxy-N-(aryl)-benzamideSmoothened (Smo)Tubulin (High conc.)

(Gli): 30 nM
Anticancer Research
CHT Probes 4-Methoxy-3-(piperidinyl)benzamideCholine TransporterAcetylcholinesterase

(CHT): 200 nM
Neuroscience Tool

Signaling Pathway Visualization

The following diagram details the mechanism of action for 2-methoxy-N-methylbenzamide analogs acting as D2 antagonists, contrasting with the Hh pathway inhibition.

Signaling_Pathway cluster_D2 Dopamine D2 Pathway (Orthopramides) cluster_Hh Hedgehog Pathway (Novel Analogs) Ligand 2-Methoxy-N-methyl Analog D2R Dopamine D2 Receptor (Gi/o) Ligand->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition (Relieved) cAMP cAMP Production AC->cAMP Increases (Disinhibition) Hh_Ligand 2-Methoxy-N-aryl Analog Smo Smoothened (Smo) Hh_Ligand->Smo Inhibition Gli Gli Transcription Factors Smo->Gli Translocation Blocked GeneExp Tumorigenesis Genes Gli->GeneExp Reduced Expression

Figure 2: Dual mechanistic pathways. Left: Classic D2 antagonism relieving Gi-mediated suppression of cAMP. Right: Inhibition of Smoothened preventing Gli-mediated gene transcription.

References

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances / PubMed URL:[Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds. Source: ResearchGate URL:[1][Link]

  • PubChem Compound Summary: 2-Methoxybenzamide. Source: National Library of Medicine URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-benzyl-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of N-benzyl-3-methoxy-N-methylbenzamide starting from benzylamine .

Based on a retrosynthetic analysis of the target structure (a tertiary amide), two primary pathways exist:

  • Amide Alkylation Route: Acylation of benzylamine followed by N-methylation.

  • Amine Alkylation Route (Recommended): Synthesis of N-methylbenzylamine followed by acylation.

This guide prioritizes the Amine Alkylation Route (via N-Formylation/Reduction) . This pathway is selected for its chemical precision; it avoids the "over-alkylation" risks associated with direct amine methylation and the "O-alkylation" regioselectivity issues common in amide methylation.

Abstract & Strategic Analysis

The synthesis of tertiary amides from primary amines requires careful control of alkylation states. While direct methylation of amides (using NaH/MeI) is a viable medicinal chemistry route, it often yields O-methylated imidate byproducts.

The protocol below utilizes a "Protect-Reduce-Couple" strategy:

  • Formylation: Converts benzylamine to N-benzylformamide (preventing over-alkylation).

  • Reduction: Converts the formamide to N-methylbenzylamine (ensuring mono-methylation).

  • Acylation: Couples the secondary amine with 3-methoxybenzoyl chloride to yield the final target.

Reaction Scheme

ReactionScheme SM Benzylamine Inter1 N-Benzylformamide SM->Inter1 Ethyl Formate Reflux Inter2 N-Methylbenzylamine Inter1->Inter2 LiAlH4, THF Reduction Target N-benzyl-3-methoxy- N-methylbenzamide Inter2->Target DCM, TEA Reagent 3-Methoxybenzoyl Chloride Reagent->Target

Figure 1: Synthetic pathway utilizing the Formylation-Reduction strategy to ensure selective mono-methylation.

Materials & Equipment

Reagents Table
ReagentCAS RegistryRolePurity Req.
Benzylamine 100-46-9Starting Material>99%
Ethyl Formate 109-94-4Formylating AgentAnhydrous
LiAlH4 (2.0M in THF) 16853-85-3Reducing AgentTitrated
3-Methoxybenzoyl Chloride 1711-05-3Acylating Agent>98%
Triethylamine (TEA) 121-44-8Base ScavengerDry
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Critical Equipment
  • Three-neck round-bottom flasks (100 mL, 250 mL).

  • Inert gas manifold (Nitrogen or Argon).

  • Reflux condensers.[1][2]

  • Addition funnels (pressure-equalizing).

  • Rotary Evaporator.

Experimental Protocol

Step 1: Synthesis of N-Benzylformamide (Formylation)

Rationale: Direct methylation of benzylamine with methyl iodide yields a mixture of primary, secondary, tertiary, and quaternary amines. Formylation "caps" the nitrogen, allowing for a controlled reduction to the mono-methyl species.

  • Setup: Charge a 250 mL round-bottom flask with Benzylamine (10.7 g, 100 mmol) and Ethyl Formate (22.2 g, 300 mmol, 3.0 equiv). No additional solvent is required as ethyl formate acts as both reagent and solvent.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (54°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot (baseline/low Rf) should disappear, replaced by the amide spot.

  • Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation.

  • Purification: The residue is typically a pure oil or low-melting solid (N-benzylformamide) sufficient for the next step.

    • Yield Expectation: 95–99% (approx. 13.0 g).

Step 2: Reduction to N-Methylbenzylamine

Rationale: Reduction of the formamide carbonyl with Lithium Aluminum Hydride (LiAlH4) generates the N-methyl group selectively.

  • Setup: Flame-dry a 500 mL three-neck flask and flush with Nitrogen. Add LiAlH4 (114 mL of 1.0 M solution in THF, 114 mmol, 1.2 equiv relative to formamide) or suspend solid LiAlH4 (4.3 g) in anhydrous THF (100 mL). Cool to 0°C.[1][2][3]

  • Addition: Dissolve the N-Benzylformamide (from Step 1, ~13.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic gas evolution (H2).

  • Reaction: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 4.3 mL Water

    • 4.3 mL 15% NaOH solution

    • 12.9 mL Water

  • Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a pad of Celite. Wash the pad with THF.

  • Concentration: Dry the filtrate over Na2SO4 and concentrate in vacuo.

    • Intermediate Check: The product is N-methylbenzylamine .

    • Yield Expectation: 85–90%.

Step 3: Coupling with 3-Methoxybenzoyl Chloride

Rationale: The Schotten-Baumann conditions (or anhydrous variant) provide a rapid, clean acylation of the secondary amine.

  • Setup: In a 250 mL flask, dissolve N-Methylbenzylamine (6.05 g, 50 mmol) and Triethylamine (10.5 mL, 75 mmol, 1.5 equiv) in anhydrous DCM (100 mL). Cool to 0°C.[1][2][3]

  • Addition: Dissolve 3-Methoxybenzoyl chloride (8.53 g, 50 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: TLC (30% EtOAc/Hexane).

  • Workup:

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (50 mL).

  • Drying & Isolation: Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient 10-30% EtOAc in Hexane).

Process Workflow & Logic

Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Coupling S1_Mix Mix Benzylamine + Ethyl Formate S1_Reflux Reflux 4-6h S1_Mix->S1_Reflux S1_Evap Evaporate Volatiles S1_Reflux->S1_Evap S2_Prep Prepare LiAlH4/THF (0°C) S1_Evap->S2_Prep Intermediate 1 S2_Add Add Formamide Solution S2_Prep->S2_Add S2_Quench Fieser Quench (H2O/NaOH) S2_Add->S2_Quench S2_Filter Filter & Conc. S2_Quench->S2_Filter S3_Mix Amine + TEA in DCM S2_Filter->S3_Mix Intermediate 2 S3_Add Add Acid Chloride S3_Mix->S3_Add S3_Wash Acid/Base Wash S3_Add->S3_Wash Final Final Product: N-benzyl-3-methoxy- N-methylbenzamide S3_Wash->Final

Figure 2: Operational workflow emphasizing the isolation of stable intermediates.

Analytical Validation

To validate the protocol, the final product must meet the following criteria.

Expected NMR Data (Simulated)
  • 1H NMR (400 MHz, CDCl3): Due to the amide rotamers, signals may appear broadened or doubled.

    • 
       7.20–7.40 (m, 5H, Benzyl aromatic).
      
    • 
       6.90–7.10 (m, 4H, Benzoyl aromatic).
      
    • 
       4.70 / 4.50 (s, 2H, N-CH2-Ph, rotamers).
      
    • 
       3.82 (s, 3H, O-CH3).
      
    • 
       3.05 / 2.95 (s, 3H, N-CH3, rotamers).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 2) Incomplete QuenchUse exact Fieser stoichiometry; ensure granular precipitate forms.
Dimethyl impurity N/A (Route Design)This route prevents dimethylation. If seen, check Step 1 completion.
Product is Oil Normal Physical StateMany tertiary benzamides are viscous oils. Dry thoroughly under high vacuum.

References

  • Reductive Amination Strategies

    • Huckabee, B. K., et al. "Process for the preparation of N-benzylamines." Organic Process Research & Development, 2000.

  • Formylation-Reduction Protocol

    • Organic Syntheses, Coll.[3] Vol. 6, p.1 (1988); Vol. 53, p.13 (1973). (General method for N-methylamines via formamides).

  • Amide Coupling (Schotten-Baumann)

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • N-Methylation of Amides (Alternative Route Reference)

    • Journal of Organic Chemistry, "Selective N-Methylation of Amides".

Sources

Methods for recrystallization and purification of N-benzyl-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification protocols for N-benzyl-3-methoxy-N-methylbenzamide , a tertiary amide intermediate often utilized in medicinal chemistry (e.g., as a structural analog in local anesthetic or GPCR ligand synthesis).

Unlike secondary amides, this N-methylated variant lacks a hydrogen bond donor, significantly lowering its melting point and increasing its solubility in organic solvents. Consequently, this compound presents a high risk of "oiling out" during recrystallization. This guide prioritizes a self-validating acid/base extraction followed by a controlled cooling crystallization to achieve purities >99%.

Physicochemical Profile & Solubility Prediction

Before initiating purification, the operator must understand the target's behavior.

PropertyValue / CharacteristicImplication for Purification
Structure Tertiary Amide (Lipophilic)High solubility in DCM, EtOAc; Moderate in Alcohols; Low in Water/Hexanes.
pKa (Conj. Acid) ~ -0.5 (Amide oxygen)Neutral under standard wash conditions. Stable to dilute acid/base washes.
Melting Point Est. 45–75°C (Broad range due to polymorphs)Risk: High probability of oiling out before crystallizing. Control: Requires slow cooling and seeding.
Key Impurities N-methylbenzylamine (Basic)3-Methoxybenzoic acid (Acidic)Can be chemically removed via pH manipulation before crystallization.

Pre-Purification: The Self-Validating Workup

Recrystallization is inefficient if the crude purity is <85%. The following workup chemically strips starting materials.

Principle

We exploit the amphoteric nature of the impurities versus the neutral nature of the target amide.

  • Impurity A (Amine): Protonated by HCl

    
     Water soluble.
    
  • Impurity B (Acid): Deprotonated by NaOH/NaHCO

    
    
    
    
    
    Water soluble.
  • Target (Amide): Remains in Organic Phase.[1][2]

Protocol A: Chemical Washing

Reagents: Ethyl Acetate (EtOAc), 1M HCl, Sat. NaHCO


, Brine.[3]
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Do not use DCM as it creates emulsions during basic washes.

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1M HCl (1:1 vol/vol).

    • Validation: Check the pH of the aqueous layer; it must be <2.

  • Base Wash (Removes Acid):

    • Wash the organic phase twice with Sat. NaHCO

      
       .
      
    • Caution: Gas evolution (CO

      
      ) will occur. Vent separatory funnel frequently.
      
    • Validation: Check the pH of the aqueous layer; it must be >8.

  • Drying: Wash with Brine, dry over MgSO

    
    , and concentrate in vacuo to a viscous oil or solid.
    

Recrystallization Strategy

Due to the N-methyl group, this compound resists forming a lattice. We utilize a Binary Solvent System (Solvent/Anti-solvent) to force precipitation.

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Why? This system allows precise control over saturation temperature. Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing a wider temperature gradient.

Protocol B: Step-by-Step Recrystallization
  • Dissolution (T = 60°C):

    • Place the crude solid/oil in a flask equipped with a magnetic stirrer.

    • Add EtOAc dropwise at 60°C until the solid just dissolves.

    • Note: If the solution is dark, add activated carbon (5 wt%), stir for 10 min, and filter hot through Celite.

  • Nucleation Point (T = 50–55°C):

    • While stirring rapidly, add n-Heptane dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of EtOAc to clear the solution back to transparent.

  • Controlled Cooling (The Critical Step):

    • Wrap the flask in a towel or place in a warm oil bath and turn off the heat. Allow it to cool to Room Temperature (RT) over 2–3 hours.

    • Mechanism:[1][2] Rapid cooling traps impurities and causes oiling out. Slow cooling promotes Ostwald ripening (growth of large, pure crystals).

  • Cold Soak (T = 0–4°C):

    • Once at RT, move the flask to an ice bath for 1 hour.

  • Isolation:

    • Filter the crystals using a sintered glass funnel.

    • Wash: Rinse with cold n-Heptane (pre-chilled to 0°C). Do not wash with EtOAc.

    • Dry: Vacuum dry at 40°C for 12 hours.

Troubleshooting: "Oiling Out"

If the product separates as a liquid droplet at the bottom of the flask instead of crystals:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have a pure sample, add a tiny speck at 40°C.

  • Increase Solvent Volume: Oiling out often means the solution is too concentrated. Add 10–20% more EtOAc.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Process Visualization (Graphviz)

PurificationWorkflow cluster_QC QC Checkpoints Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash 2x 1M HCl (Removes Amine) Dissolve->AcidWash BaseWash Wash 2x Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash DryConc Dry (MgSO4) & Concentrate BaseWash->DryConc CheckState Physical State? DryConc->CheckState Recryst Recrystallization (EtOAc / Heptane) CheckState->Recryst Solid/Semi-Solid Chrom Flash Chromatography (Hex/EtOAc Gradient) CheckState->Chrom Persistent Oil SlowCool Slow Cool to RT (Avoid Oiling Out) Recryst->SlowCool Filter Filtration & Heptane Wash SlowCool->Filter Final Pure Amide (>99%) Filter->Final QC1 TLC: Single Spot? Filter->QC1 QC2 NMR: No aliphatic amine peaks? Filter->QC2 Chrom->Final

Caption: Logical workflow for the purification of tertiary benzamides, prioritizing chemical washing followed by crystallization or chromatography.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and general purification logic).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and salt selection).

  • PubChem Database. (n.d.). Compound Summary for N-benzyl-N-methylbenzamide (Structural Analog Data). National Center for Biotechnology Information.

  • Cairns, D. (2012). Essentials of Pharmaceutical Chemistry. Pharmaceutical Press. (Principles of Acid/Base extraction for drug intermediates).

Sources

Formulation strategies for low-solubility benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for Low-Solubility Benzamide Derivatives

Introduction: The Benzamide Solubility Paradox

Benzamide derivatives (e.g., Entinostat, Mocetinostat, Amisulpride) represent a critical scaffold in medicinal chemistry, particularly in oncology (HDAC inhibitors) and psychiatry (D2 receptor antagonists). However, their clinical efficacy is frequently throttled by their physicochemical nature.

The Core Challenge: Benzamide derivatives often exhibit "Brick Dust" behavior (BCS Class II/IV). The primary culprit is the amide moiety itself (


 or 

). This group acts as both a hydrogen bond donor and acceptor, facilitating the formation of robust, high-energy intermolecular hydrogen-bonded networks (amide-amide dimers) in the solid state [1].

This strong crystal lattice results in:

  • High Melting Points (

    
    ):  Often >200°C, requiring high energy to break the lattice during dissolution.
    
  • Low Aqueous Solubility: Water cannot easily disrupt the strong solute-solute interactions.

This guide provides a decision framework and detailed protocols to disrupt this lattice energy and enhance bioavailability.

Pre-Formulation: The Decision Matrix

Before selecting a strategy, characterize the API's thermal and lipophilic profile. The choice between Amorphous Solid Dispersion (ASD), Co-crystallization, or Lipid systems depends on the balance between Melting Point (


) and Lipophilicity (LogP).
Formulation Decision Tree

FormulationDecision Start Benzamide Derivative Characterization CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm High Stability LowTm Tm < 150°C (Lipophilic) CheckTm->LowTm Low Stability CheckLogP Check LogP HighTm->CheckLogP StrategyLipid Strategy C: Lipid Systems (SEDDS/SMEDDS) LowTm->StrategyLipid High LogP (>4) StrategyASD Strategy A: Amorphous Solid Dispersion (Spray Drying) CheckLogP->StrategyASD LogP < 4 StrategyCoCrystal Strategy B: Co-Crystallization (Acid-Amide Synthon) CheckLogP->StrategyCoCrystal LogP > 2 & H-Bond Acceptor

Figure 1: Decision logic for selecting the optimal formulation strategy based on physicochemical properties.

Strategy A: Amorphous Solid Dispersions (ASD)

Mechanism: ASDs convert the crystalline benzamide into a disordered, amorphous state. A polymer matrix (e.g., PVP-VA, HPMCAS) immobilizes the drug molecules, preventing recrystallization (the "spring and parachute" effect).

Why for Benzamides? Benzamides are often "glass formers." The polymer disrupts the amide-amide hydrogen bonding, replacing it with drug-polymer hydrogen bonds (e.g., Amide NH


 Polymer Carbonyl) [2].
Protocol: Spray Drying for Benzamide ASDs

Materials:

  • API: Benzamide derivative (e.g., Entinostat).

  • Polymer: HPMCAS-LF (for pH-dependent release) or PVP-VA64 (for immediate release).

  • Solvent: Acetone:Methanol (2:1 v/v) or Dichloromethane (DCM) if solubility is very low.

Step-by-Step Workflow:

  • Solubility Screening:

    • Dissolve API in the selected solvent system. Target solid content: 5-10% w/v.

    • Note: Benzamides often require methanol to disrupt H-bonds during dissolution.

  • Feed Preparation:

    • Dissolve Polymer in the solvent.

    • Add API to the polymer solution. Ratio: Start with 1:3 (Drug:Polymer).

    • Stir until optically clear. Filter through 0.45 µm PTFE filter.

  • Spray Drying (Lab Scale - e.g., Büchi B-290):

    • Inlet Temp:

      
       (e.g., 65°C for Acetone/MeOH).
      
    • Outlet Temp: Maintain <

      
       of the polymer (approx. 35-45°C) to prevent tackiness.
      
    • Atomization: Nitrogen gas flow (400-600 L/h).

    • Pump Rate: 10-15% (maintain outlet temp).

  • Secondary Drying:

    • Vacuum dry the collected powder at 40°C for 24-48 hours to remove residual solvent below ICH limits.

  • Validation:

    • DSC: Confirm single

      
       (Glass Transition Temperature). Absence of melting endotherm indicates amorphization.
      
    • PXRD: Confirm "halo" pattern (no Bragg peaks).

Strategy B: Co-Crystallization (Supramolecular Engineering)

Mechanism: Instead of breaking the lattice (ASD), co-crystallization engineers a new, more soluble lattice. Benzamides form robust Acid-Amide Heterosynthons with carboxylic acid co-formers [3].

Why for Benzamides? The amide group is a perfect complementary partner for carboxylic acids (e.g., Salicylic acid, Benzoic acid). This interaction is often energetically more favorable than the homomeric amide-amide interaction.

Protocol: Liquid-Assisted Grinding (LAG)

Materials:

  • API: Benzamide derivative.[1][2][3]

  • Co-former: Salicylic acid, Gentisic acid, or Succinic acid.

  • Solvent: Ethanol or Acetonitrile (catalytic amount).

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Weigh API and Co-former in a 1:1 molar ratio.[2]

  • Grinding:

    • Place mixture in a stainless steel jar with grinding balls.

    • Add solvent (

      
       of solids). Crucial: The solvent acts as a molecular lubricant to facilitate rearrangement.
      
  • Milling:

    • Ball mill at 25-30 Hz for 30-60 minutes.

  • Characterization:

    • DSC: Look for a new melting point distinct from both API and co-former.

    • FTIR: Monitor the shift in the Carbonyl (

      
      ) stretch. A shift (usually to lower wavenumbers) confirms H-bond formation between the amide and acid [3].
      

Strategy C: Lipid-Based Systems (SEDDS)

Mechanism: For highly lipophilic benzamides (LogP > 4), lipid formulations keep the drug in a dissolved state within an oil/surfactant pre-concentrate, bypassing the dissolution step entirely [4].

Protocol: Formulation of Type III SEDDS

Materials:

  • Oil: Capryol 90 or Miglyol 812.

  • Surfactant: Cremophor EL or Tween 80.

  • Co-solvent: Transcutol P or PEG 400.

Step-by-Step Workflow:

  • Phase Diagram Construction:

    • Create ternary mixtures of Oil, Surfactant, and Co-solvent.

    • Titrate with water to identify the microemulsion region (clear/transparent zone).

  • Drug Loading:

    • Select the optimal ratio (e.g., 20% Oil / 50% Surfactant / 30% Co-solvent).

    • Add Benzamide derivative to the pre-concentrate.

    • Vortex and heat (40°C) until dissolved.

  • Dispersion Test:

    • Dilute 1 mL of SEDDS in 900 mL water.

    • Measure droplet size using Dynamic Light Scattering (DLS). Target: < 200 nm.

Comparative Data Summary

FeatureAmorphous Solid Dispersion (ASD)Co-CrystalsLipid Systems (SEDDS)
Primary Mechanism High energy amorphous stateNew crystal lattice / SolvationPre-dissolved state
Best For High Tm, Low SolubilityModerate Tm, Specific Functional GroupsHigh LogP (Lipophilic)
Stability Risk Recrystallization (requires dry storage)Generally StableOxidation / Capsule leakage
Solubility Gain 10x - 50x (Supersaturation)2x - 10xDependent on oil solubility

References

  • Crystal Growth & Design (2011).[4] Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.Link

  • NIH / PMC (2019). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability.Link

  • ResearchGate (2025).[5] Cocrystal screening of hydroxybenzamides with benzoic acid derivatives.Link

  • American Pharmaceutical Review (2011). Strategies to Formulate Lipid-based Drug Delivery Systems.Link

  • MDPI (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.[6][7][8][9]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-BNMMBA-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of N-benzyl-3-methoxy-N-methylbenzamide. As a key intermediate in various research and development pipelines, achieving a high yield and purity of this tertiary amide is often critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate issues but also to strategically optimize your synthetic route.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished yield is one of the most common hurdles in amide synthesis. The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid.[1] The direct reaction of a carboxylic acid and an amine is generally unsuitable for synthetic chemistry due to the competing acid-base proton exchange, which forms a non-reactive carboxylate salt.[2]

Potential Cause Explanation Recommended Solution(s)
Inadequate Carboxylic Acid Activation The hydroxyl group of a carboxylic acid is a poor leaving group. For the nucleophilic amine to attack the carbonyl carbon, the hydroxyl group must be converted into a better leaving group.[2] This is the primary role of coupling agents or conversion to an acyl chloride.Option A (Coupling Agents): Employ a reliable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency.[2] HATU is another powerful option, known for faster reaction times.[3] Option B (Acyl Chloride Formation): Convert 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the amine.[4]
Steric Hindrance N-benzylmethylamine is a secondary amine, which is sterically more demanding than a primary amine. This can hinder its approach to the activated carboxylic acid derivative, slowing down the reaction rate.For sterically hindered substrates, stronger coupling reagents or more forcing conditions may be necessary. Consider using a fluorouronium reagent like TFFH or BTFFH, which have shown efficacy in coupling sterically demanding amino acids.[5] Alternatively, when using the acyl chloride route, ensure slow addition of the amine to the acyl chloride at a controlled temperature to manage the exothermic reaction and prevent side product formation.
Suboptimal Reaction Conditions Temperature, solvent, and reaction time all play crucial roles. Amide coupling reactions are often sensitive to these parameters.Temperature: While many coupling reactions proceed at room temperature, some may require gentle heating (40-60 °C) to overcome activation barriers, especially with hindered substrates. For highly reactive acyl chlorides, cooling to 0 °C initially is recommended to control the reaction rate.[4] Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid or acyl chloride.[4] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.[6]
Base Incompatibility In the Schotten-Baumann (acyl chloride) method, a base is required to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[4]Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). An aqueous base like NaOH can also be used in a biphasic system, which is characteristic of Schotten-Baumann conditions.[4]
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the desired product.

Potential Side Product Formation Mechanism Mitigation Strategy
Unreacted 3-Methoxybenzoic Acid Incomplete reaction or hydrolysis of the activated intermediate/acyl chloride.Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4][6] Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion. During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will remove unreacted carboxylic acid.[4]
N-Acylurea (with DCC/EDC) The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable N-acylurea, which is unreactive towards the amine.This side reaction can be minimized by adding 1-hydroxybenzotriazole (HOBt). HOBt rapidly converts the O-acylisourea to an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]
Symmetrical Anhydride The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can lead to a mixture of products.The addition of HOBt also helps to prevent this by trapping the activated intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this specific amide: using a coupling agent or the acyl chloride method?

A: Both routes are viable and widely used for benzamide synthesis.[1] The choice often depends on the scale of the reaction and the available starting materials.

  • Acyl Chloride (Schotten-Baumann) Method: This is a robust and often cost-effective method, particularly for larger-scale syntheses. The primary challenge is the handling of thionyl chloride or oxalyl chloride, which are corrosive and moisture-sensitive. The high reactivity of the acyl chloride generally leads to high conversion but requires careful temperature control.[4]

  • Coupling Agent Method: This approach offers milder reaction conditions and is often preferred for smaller-scale or discovery chemistry applications where substrate sensitivity is a concern. A wide variety of coupling reagents are available, allowing for fine-tuning of reactivity.[3][7] However, these reagents can be expensive, and the byproducts (e.g., dicyclohexylurea from DCC) can sometimes complicate purification.[3]

For the synthesis of a tertiary amide like this compound, where steric hindrance might be a factor, starting with the highly reactive 3-methoxybenzoyl chloride can be very effective.

Q2: My purification by column chromatography is resulting in a low recovery of the product. What could be the issue?

A: Low recovery from silica gel chromatography can be due to several factors. Tertiary amides are generally stable, but issues can arise from their interaction with the stationary phase.

  • Adsorption to Silica: Amides can sometimes streak or irreversibly adsorb to acidic silica gel. You can try neutralizing the silica by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

  • Solubility Issues: The product might be precipitating on the column if the eluent is not strong enough to keep it dissolved. Ensure your chosen eluent system provides good solubility for your compound.

  • Alternative Purification: If column chromatography proves problematic, consider recrystallization.[4][8] Suitable solvents for benzamides include ethanol, acetone, acetonitrile, or mixtures of ethyl acetate and hexanes.[4][8] This method can be very effective for removing impurities and often yields a highly pure product.

Q3: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Co-spot your reaction mixture with your starting materials (3-methoxybenzoic acid and N-benzylmethylamine). The reaction is complete when the limiting starting material spot has been consumed. The product, being less polar than the carboxylic acid but likely more polar than the amine, should have a distinct Rf value. A typical eluent for TLC would be a mixture of hexanes and ethyl acetate (e.g., 3:1 or 1:1 ratio).

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the two-step synthesis starting from 3-methoxybenzoic acid.

Step 1: Preparation of 3-Methoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 3-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methoxybenzoyl chloride is often used directly in the next step.

Step 2: Amide Formation

  • Dissolve N-benzylmethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the acyl chloride.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 3-Methoxybenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3-Methoxybenzoyl Chloride C->D F Add 3-Methoxybenzoyl Chloride @ 0°C D->F E N-Benzylmethylamine + TEA in DCM E->F G Aqueous Workup F->G H Purification G->H I Final Product H->I

Caption: Workflow for this compound synthesis via the acyl chloride route.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol describes a one-pot synthesis from the carboxylic acid.

  • Under an inert atmosphere, dissolve 3-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add N-benzylmethylamine (1.1 eq) to the mixture, followed by diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Coupling_Agent_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification A 3-Methoxybenzoic Acid B EDC + HOBt in DMF A->B C Active Ester Intermediate B->C E Stir at Room Temp C->E D N-Benzylmethylamine + DIPEA D->E F Aqueous Workup E->F G Purification F->G H Final Product G->H

Caption: Workflow for this compound synthesis using EDC/HOBt coupling.

References

  • BenchChem. (2025). Strategies to Reduce Impurities in Benzamide Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. BenchChem Technical Support.
  • Gagnon, D., Bédard, F., & Charette, A. B. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11056. DOI:10.1039/C5OB02129D
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4532-4544.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chida, N., et al. (2018). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses, 67, 133.
  • Royal Society of Chemistry. (n.d.).
  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(6), 634-642.
  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry.
  • ResearchGate. (2020).
  • PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Support.
  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Google Patents. (n.d.). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887-2890.
  • Schuhmacher, A., et al. (2015). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 6(11), 6467-6472.
  • Google Patents. (n.d.).
  • El Dine, T. M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2865.

Sources

Resolving degradation of N-benzyl-3-methoxy-N-methylbenzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl-3-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on resolving potential degradation issues encountered during the storage and handling of this compound. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.

Introduction

This compound is a tertiary amide with potential applications in various research and development fields. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies, and preventative measures to maintain the quality and purity of your this compound samples.

Troubleshooting Guide: Degradation of this compound

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I observe a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What is the likely cause?

Answer: The appearance of a more polar peak upon storage in an aqueous buffer strongly suggests hydrolytic degradation . The tertiary amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 3-methoxybenzoic acid and N-benzyl-N-methylamine.[1][2][3][4]

Causality: Amide hydrolysis is a chemical reaction where water cleaves the amide bond. While amides are relatively stable in neutral water, the reaction is significantly catalyzed by the presence of acids or bases.[4]

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down.

Troubleshooting Steps:

  • Confirm Identity of Degradants:

    • Use LC-MS to determine the molecular weights of the new peaks. The expected masses would correspond to 3-methoxybenzoic acid (C₈H₈O₃, MW: 152.15 g/mol ) and N-benzyl-N-methylamine (C₈H₁₁N, MW: 121.18 g/mol ).

    • If standards are available, perform co-injection experiments in your HPLC analysis to confirm the retention times.

  • Control pH:

    • If possible, adjust the pH of your buffer to be as close to neutral (pH 7) as possible.

    • If your experimental conditions require acidic or basic pH, consider the stability of your compound over the duration of the experiment and prepare fresh solutions as needed.

  • Minimize Water Exposure:

    • For long-term storage, ensure the compound is stored as a dry solid in a desiccated environment.

    • If you need to prepare stock solutions, use anhydrous solvents like DMSO or ethanol and store them at low temperatures.

Question 2: My sample of this compound has developed a yellowish tint and I see new peaks in my chromatogram after prolonged storage at room temperature. What could be the issue?

Answer: A color change to yellow and the appearance of new peaks, particularly after exposure to ambient conditions, may indicate oxidative degradation or photodegradation .

  • Oxidative Degradation: The N-benzyl group is susceptible to oxidation, which can lead to debenzylation. This would result in the formation of 3-methoxy-N-methylbenzamide and benzaldehyde. The latter can be further oxidized to benzoic acid.[5][6]

  • Photodegradation: Aromatic compounds, including benzamides, can be sensitive to light, especially in the UV spectrum. Light exposure can initiate free-radical reactions leading to a variety of degradation products.

Troubleshooting Flowchart:

troubleshooting_flowchart start Observation: Yellowing of sample and new HPLC peaks storage_conditions Review Storage Conditions start->storage_conditions light_exposure Was the sample exposed to light? storage_conditions->light_exposure yes_light Yes light_exposure->yes_light Yes no_light No light_exposure->no_light No atmosphere Was the sample stored under an inert atmosphere? yes_inert Yes atmosphere->yes_inert Yes no_inert No atmosphere->no_inert No photodegradation Likely Cause: Photodegradation yes_light->photodegradation no_light->atmosphere oxidation Likely Cause: Oxidative Degradation no_inert->oxidation solution1 Solution: Store in amber vials or protect from light. photodegradation->solution1 confirm_degradants Confirm Degradants: Use LC-MS to identify new peaks. (Expected: 3-methoxy-N-methylbenzamide, Benzaldehyde) photodegradation->confirm_degradants solution2 Solution: Store under an inert gas (e.g., Argon, Nitrogen). oxidation->solution2 oxidation->confirm_degradants

Caption: Troubleshooting workflow for yellowing and new peaks.

Question 3: After heating my sample to dissolve it in a solvent, I noticed a decrease in the main peak area and the emergence of several new peaks. What is happening?

Answer: Exposing this compound to high temperatures can induce thermal degradation . Amide bonds can cleave at elevated temperatures, and other heat-labile parts of the molecule can also decompose.

Preventative Measures:

  • Use Gentle Heating: If heating is necessary for dissolution, use the lowest possible temperature for the shortest duration. A water bath is preferable to a hot plate for better temperature control.

  • Choose an Appropriate Solvent: Select a solvent in which the compound has good solubility at or near room temperature to avoid the need for heating.

  • Perform a Small-Scale Test: Before heating a large batch, test the thermal stability of a small aliquot under the intended conditions and analyze it by HPLC to check for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at a reduced temperature (e.g., 2-8 °C or -20 °C), protected from light, and in a desiccated environment to minimize exposure to moisture.[6][7][8] For solutions, prepare them fresh when possible. If stock solutions need to be stored, use anhydrous solvents, store at -20 °C or lower in amber vials, and consider purging the headspace with an inert gas like argon or nitrogen.

Q2: How can I proactively assess the stability of my this compound sample?

A2: A forced degradation study is the most effective way to understand the stability profile of your compound. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[9][10][11][12] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13]

Q3: What are the primary degradation products I should look for?

A3: Based on the chemical structure, the primary degradation products to monitor are:

  • Hydrolysis: 3-methoxybenzoic acid and N-benzyl-N-methylamine.

  • Oxidation: 3-methoxy-N-methylbenzamide and benzaldehyde.

  • Photodegradation: A complex mixture of products can be formed, which may require further characterization.

  • Thermal Degradation: A variety of smaller molecules resulting from bond cleavage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (or Diode Array Detector for peak purity analysis)
Injection Volume 10 µL

Note: This method should be validated to ensure it can separate the parent compound from all potential degradation products.[14][15][16]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw aliquots at various time points, neutralize with 0.1 M HCl, and dilute for analysis.[1][2]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light. Withdraw aliquots at various time points and dilute for analysis.

    • Thermal Degradation: Store the solid compound in an oven at 70 °C. Also, heat a solution of the compound at 70 °C. Sample at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method. Use LC-MS to identify the molecular weights of any new peaks formed.[17][18][19][20][21]

Workflow for Forced Degradation and Analysis:

Caption: Workflow for conducting a forced degradation study.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 13, 2026, from [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved February 13, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2012, October 1). BioPharm International. Retrieved February 13, 2026, from [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). Journal of Emerging Technologies and Innovative Research (JETIR), 8(9). Retrieved from [Link]

  • A Q&A guide to stability storage. (2020, August 19). Q1 Scientific. Retrieved February 13, 2026, from [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1965). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 30(5), 1355–1359.
  • Narayana Swamy, V., Venkata Krishna Reddy, B., Thorat, P., & Sengupta, P. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Katerina, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Li, J., & Brill, T. B. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368.
  • Stability Storage Conditions In Pharma Industry. (2023, November 29). GMP Insiders. Retrieved February 13, 2026, from [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved February 13, 2026, from [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat and Amlodipine in Bulk Powder, Pharmaceutical Formulation and Human Plasma. (2016). Trade Science Inc.
  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
  • Stability Testing Of Drug Products In The US 2021. (2021, March 1). CPT Labs. Retrieved February 13, 2026, from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic letters, 16(14), 3812–3815.
  • Stability testing of existing active substances and related finished products. (2013, July 26). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Smith, A. M., & Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 140(22), 6865-6873.
  • Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2020). Research Journal of Pharmacy and Technology, 13(10), 4647-4653.
  • Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 120, 350-358.
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). Journal of Medicinal Chemistry, 58(23), 9207-9221.
  • N-Benzylbenzamide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

  • Singh, S., et al. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of pharmaceutical and biomedical analysis, 85, 192-203.
  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114764.
  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. (2021). Beilstein Journal of Organic Chemistry, 17, 1933-1939.
  • Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. (2024). Journal of Pharmaceutical and Biomedical Analysis, 240, 115762.
  • Identification and Structural Characterization of New Degradation Products in Moxidectin Stressed Samples by LC-HRMS and NMR. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

Sources

Technical Support Center: Optimizing HPLC Separation of N-benzyl-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-benzyl-3-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. Here, we synthesize technical principles with field-proven insights to help you achieve robust and reproducible separations.

Analyte Overview: this compound

Before optimizing a separation, it is crucial to understand the physicochemical properties of the analyte.

  • Structure: The molecule contains a benzamide core, a benzyl group, and a methoxy group.

  • Polarity: The presence of two aromatic rings and alkyl groups makes it a moderately nonpolar (hydrophobic) compound. This property makes it an ideal candidate for reversed-phase (RP) HPLC.

  • Ionization: this compound is a neutral compound with no readily ionizable functional groups within the typical HPLC pH range (2-8). Therefore, mobile phase pH control is less critical for managing retention and peak shape compared to acidic or basic analytes.

Based on these properties, a reversed-phase stationary phase, such as C18 or C8, is the logical starting point for method development.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing an HPLC method for this compound.

Q1: What are the recommended starting conditions for separating this compound?

A1: For a moderately nonpolar compound like this, a robust starting point is essential for efficient method development. The goal is to achieve a good retention factor (k) to ensure the analyte interacts sufficiently with the stationary phase without excessive run times.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmC18 is the most common reversed-phase chemistry and provides strong hydrophobic retention for nonpolar compounds.[1]
Mobile Phase Acetonitrile (ACN) and WaterACN is a common organic modifier with a wide UV window and is typically a stronger solvent than methanol in RP-HPLC.[2]
Initial Composition 50:50 (v/v) ACN:WaterThis ratio is a balanced starting point. Adjusting the ACN percentage is the primary way to control retention time.[3][4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CElevated temperatures can improve peak shape and reduce viscosity, but 30°C is a stable starting point.[1][5]
Detection (UV) ~230 nm and ~270 nmBenzamide structures typically have strong absorbance around these wavelengths. A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard volume that can be adjusted based on analyte concentration and detector response.

Q2: My peak for this compound is tailing. What is the likely cause and how do I fix it?

A2: Peak tailing for a neutral compound is less common than for bases but can still occur. The primary causes are typically related to the column or extra-column effects rather than mobile phase chemistry.[6]

  • Cause 1: Secondary Silanol Interactions. Even on modern, well-end-capped columns, some residual silanol groups exist on the silica surface. While less problematic for neutral compounds, these can sometimes cause minor tailing.[6][7]

    • Solution: Ensure you are using a high-purity, modern C18 column. If tailing persists, a column with a different bonding chemistry (e.g., a phenyl phase) might offer alternative selectivity and reduce these interactions.

  • Cause 2: Column Contamination or Void. A buildup of contaminants on the column's inlet frit can distort the flow path, leading to tailing for all peaks.[8] A void or channel in the packed bed can also have this effect.

    • Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, replace the column. To prevent this, always filter your samples and mobile phases and consider using a guard column.[9]

  • Cause 3: Extra-Column Dead Volume. Excessive volume between the injector, column, and detector can cause band broadening and tailing.[10]

    • Solution: Use tubing with the smallest possible internal diameter and keep connection lengths as short as possible. Ensure all fittings are properly seated to avoid creating small voids.

Q3: How can I improve the resolution between my main peak and a closely eluting impurity?

A3: Improving resolution is a core challenge in chromatography and is governed by three factors: efficiency (N), retention factor (k), and selectivity (α).[3]

  • Adjusting Selectivity (α): This is the most powerful tool for improving resolution.[3]

    • Change Organic Modifier: Switch from acetonitrile to methanol. These solvents have different properties and can alter the elution order of closely related compounds.[2]

    • Change Stationary Phase: If changing the mobile phase isn't enough, switching to a column with a different selectivity, like a Phenyl or Cyano (CN) phase, can provide the necessary change in interactions to separate the peaks.[5]

  • Increasing Efficiency (N): This leads to sharper (narrower) peaks, which can improve resolution.

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4, but at the cost of longer run times and higher backpressure.[3][5]

    • Use Smaller Particle Sizes: Switching from a 5 µm to a 3 µm or sub-2 µm particle column dramatically increases efficiency. This often requires a UHPLC system capable of handling higher backpressures.[3]

  • Optimizing Retention Factor (k):

    • Decrease Mobile Phase Strength: For reversed-phase, this means reducing the percentage of acetonitrile. This increases retention time and gives the column more "time" to separate the compounds. An optimal k range is generally between 2 and 10.[3]

Troubleshooting Guide & Detailed Protocols

Visual Workflow: Systematic HPLC Method Development

A structured approach to method development saves time and ensures a robust final method. The process generally moves from screening broad conditions to fine-tuning the optimal parameters.

MethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screening Initial Screening (Scouting Gradient) SelectColumn Select Column (C18, Phenyl) Screening->SelectColumn Choose phase SelectSolvent Select Solvent (ACN vs. MeOH) SelectColumn->SelectSolvent Test modifiers Optimization Fine-Tuning SelectSolvent->Optimization Select best combo AdjustGradient Adjust Gradient Slope Optimization->AdjustGradient AdjustTemp Optimize Temperature AdjustGradient->AdjustTemp Isocratic Convert to Isocratic (If Applicable) AdjustTemp->Isocratic Validation Method Validation Isocratic->Validation Finalize method SST System Suitability Test Validation->SST Robustness Robustness Testing SST->Robustness

Caption: A three-phase workflow for systematic HPLC method development.

Protocol 1: Initial Method Development Using a Scouting Gradient

A "scouting gradient" is an efficient way to determine the approximate solvent composition needed for elution and to see the complexity of a sample.[2]

  • System Preparation:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: HPLC-grade Water.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Set the column oven to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to acquire data across a range (e.g., 200-400 nm) or at the two primary wavelengths (~230 nm, ~270 nm).

  • Gradient Program:

    • Run a broad linear gradient, for example, from 5% B to 95% B over 20 minutes.

    • Include a 5-minute hold at 95% B to wash the column.

    • Include a 5-minute re-equilibration step at 5% B before the next injection.

  • Sample Injection:

    • Inject a standard of this compound at a known concentration (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Determine the retention time (tR) of the analyte.

    • Calculate the solvent composition at the time of elution. This provides an excellent starting point for an isocratic method or a narrower, more focused gradient. If the peak elutes when the gradient is at 60% B, a good starting point for an isocratic method would be around 60% Acetonitrile.

Visual Guide: Troubleshooting Peak Tailing

When peak tailing is observed, a logical diagnostic process is required to identify and resolve the root cause.

PeakTailing Start Peak Tailing Observed CheckAllPeaks Does it affect ALL peaks? Start->CheckAllPeaks YesAllPeaks YES CheckAllPeaks->YesAllPeaks Yes NoSomePeaks NO CheckAllPeaks->NoSomePeaks No AllPeaksPath Problem is likely pre-column or column inlet YesAllPeaks->AllPeaksPath SomePeaksPath Problem is likely chemical interaction NoSomePeaks->SomePeaksPath CheckFrit Check for blocked column frit AllPeaksPath->CheckFrit CheckConnections Check for extra-column dead volume AllPeaksPath->CheckConnections Solution_Flush Solution: Reverse-flush column CheckFrit->Solution_Flush Solution_ReplaceCol Solution: Replace column/frit Solution_Flush->Solution_ReplaceCol If fails CheckSilanols Suspect secondary silanol interactions SomePeaksPath->CheckSilanols Solution_NewCol Solution: Use high-purity, well-endcapped column CheckSilanols->Solution_NewCol Solution_ChangePhase Solution: Try different stationary phase (e.g., Phenyl) Solution_NewCol->Solution_ChangePhase Alternative

Caption: A decision tree for diagnosing the cause of peak tailing.

Protocol 2: Performing a System Suitability Test (SST)

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis. This is a requirement by regulatory bodies like the USP and FDA.[11][12]

  • Prepare SST Solution: Create a solution containing this compound at a concentration that provides a strong detector response.

  • Perform Replicate Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Key Parameters: The results must meet the pre-defined acceptance criteria for the method. According to USP guidelines, typical criteria are:[11][12]

SST ParameterCommon Acceptance Criteria (USP)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.[11]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Measures the precision and repeatability of the injector and pump.[11]
Theoretical Plates (N) Report (e.g., N > 2000)Measures column efficiency.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Ensures baseline separation from impurities.[11]
  • Documentation: Record all SST results. If the system fails SST, sample analysis cannot proceed until the issue is identified and corrected.[12] Common causes for SST failure include leaks, column degradation, or problems with the mobile phase preparation.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Optimizing HPLC method development to maximize peak resolution.
  • How to Optimize HPLC Analysis and Improve Labor
  • How to Improve the Resolution Between Two Peaks in Liquid Chrom
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Unnamed Source.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Unnamed Source.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • HPLC Method Development:
  • Developing HPLC Methods. Sigma-Aldrich.

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Stability of N-benzyl-3-methoxy-N-methylbenzamide at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-benzyl-3-methoxy-N-methylbenzamide

Subject: Comprehensive Guide to the pH Stability of this compound

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. The stability of an active pharmaceutical ingredient (API) across a range of pH values is a cornerstone of drug development, influencing everything from formulation and storage to analytical method validation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is understanding the pH stability of this compound so critical?

Understanding the pH-stability profile is fundamental for several reasons:

  • Formulation Development: It dictates the choice of excipients, buffer systems, and the final dosage form (e.g., oral solid vs. liquid formulation) to ensure the drug remains stable and efficacious.

  • Stability-Indicating Method Development: Forced degradation studies, including pH stress testing, are essential to develop and validate analytical methods (like HPLC) that can accurately quantify the parent drug in the presence of its degradation products.[1]

  • Predicting In-Vivo Fate: The stability in acidic conditions can provide insights into potential degradation in the stomach, while stability at neutral pH is relevant to physiological conditions in the bloodstream and tissues.

  • Regulatory Compliance: Regulatory bodies like the FDA require comprehensive stability data as part of any new drug application to ensure the safety, efficacy, and shelf-life of the final product.[3]

Q2: What are the expected degradation pathways for this molecule at different pH levels?

This compound, being a tertiary benzamide, is susceptible to hydrolysis. This reaction is typically catalyzed by both acid and base.[4][5]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., pH 1-3), the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction ultimately cleaves the amide bond.

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions (e.g., pH 10-13), the amide is directly attacked by a hydroxide ion (a strong nucleophile). This process also results in the cleavage of the amide bond.

In both scenarios, the primary degradation products are expected to be 3-methoxybenzoic acid and N-benzyl-N-methylamine .

G cluster_acid Acidic Hydrolysis (H₂O, H⁺) cluster_base Alkaline Hydrolysis (H₂O, OH⁻) parent_acid N-benzyl-3-methoxy- N-methylbenzamide prod1_acid 3-Methoxybenzoic Acid parent_acid->prod1_acid Cleavage prod2_acid N-benzyl-N-methylammonium (salt form) parent_acid->prod2_acid Cleavage parent_base N-benzyl-3-methoxy- N-methylbenzamide prod1_base 3-Methoxybenzoate (salt form) parent_base->prod1_base Cleavage prod2_base N-benzyl-N-methylamine parent_base->prod2_base Cleavage

Caption: General Experimental Workflow for pH Stability Study.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust reverse-phase HPLC method is required to separate the parent peak from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. Rationale: A gradient is essential in forced degradation to ensure the elution of degradants with potentially very different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or PDA detection (200-400 nm).

  • Injection Volume: 10 µL

Illustrative Data Summary

The following table presents a hypothetical but realistic summary of stability data for this compound after 24 hours of incubation at 60°C.

pH ConditionStressor% Parent API RemainingMajor Degradant 1 (Area %) (3-methoxybenzoic acid)Major Degradant 2 (Area %) (N-benzyl-N-methylamine)Mass Balance (%)
1.20.1 N HCl85.2%13.1%Not UV Active~98.3%
4.5Acetate Buffer99.1%< 1.0%< 1.0%99.5%
7.0Phosphate Buffer99.5%Not DetectedNot Detected>99.8%
9.0Borate Buffer97.3%2.1%Not UV Active~99.4%
12.00.01 N NaOH78.6%19.5%Not UV Active~98.1%*

*Note: N-benzyl-N-methylamine has a poor chromophore and may not be accurately detected by UV, impacting a simple area % mass balance. A mass-sensitive detector or a different analytical technique would be needed for precise quantification.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts.
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (n.d.). The Journal of Organic Chemistry.
  • Benzamide hydrolysis in strong acids — The last word. (2025).
  • THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. (2025).
  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy.

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Validation & Comparative

1H and 13C NMR Spectral Analysis of N-benzyl-3-methoxy-N-methylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Rotamer Trap" in Drug Discovery N-benzyl-3-methoxy-N-methylbenzamide represents a classic yet frequently misinterpreted pharmacophore in medicinal chemistry. Unlike secondary amides or symmetrical tertiary amides, this molecule exhibits distinct rotamerism (cis/trans isomerism) at room temperature due to restricted rotation around the amide C–N bond.

This guide compares the "performance" of standard analytical techniques against advanced resolution methods. It demonstrates that while standard 1D NMR often yields ambiguous data resembling impurity profiles, Variable Temperature (VT) NMR and 2D NOESY provide the definitive structural validation required for regulatory filing.

Part 1: Structural Context & The Rotamer Challenge

The Molecule[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₇NO₂

  • Key Feature: Asymmetric Tertiary Amide

The Mechanism of Confusion

The partial double-bond character of the amide C–N bond creates a high rotational energy barrier (~15–20 kcal/mol). Because the nitrogen substituents (Methyl vs. Benzyl) are different, two distinct conformers exist in equilibrium:

  • Major Rotamer: trans (Sterically favored, though "trans" definition varies, usually referring to the bulkier Benzyl group trans to the Phenyl ring).

  • Minor Rotamer: cis (Sterically crowded).

This results in signal duplication in NMR spectra, often mistaken for unreacted starting material or purification failure.

RotamerEquilibrium cluster_0 Restricted Rotation Mechanism Node1 Rotamer A (Major) (N-Benzyl trans to Phenyl) Node2 Transition State (Planarity Broken) Node1->Node2 Heat (ΔG‡) Node2->Node1 Node3 Rotamer B (Minor) (N-Benzyl cis to Phenyl) Node2->Node3 Rotation Node3->Node2 Reversible

Figure 1: The equilibrium between rotamers driven by the partial double bond character of the amide.

Part 2: Comparative Analysis of Analytical Techniques

This section compares three analytical approaches to validating the structure.

Method A: Standard 1D 1H NMR (298 K)
  • Status: Ambiguous

  • Observation: The spectrum appears "dirty." Key signals (N-Me, N-CH₂, and Carbonyl) are split.

  • Risk: Researchers may unnecessarily re-purify the compound, assuming the minor rotamer is an impurity.

Method B: Variable Temperature (VT) NMR (353 K)
  • Status: High Performance (Validation)

  • Observation: As temperature increases, the rotation rate exceeds the NMR time scale. The two sets of signals broaden and eventually coalesce into single, sharp peaks.

  • Verdict: This is the "Gold Standard" for proving the signals belong to the same molecule.

Method C: 2D NOESY / EXSY
  • Status: Structural Insight

  • Observation: Cross-peaks appear between the Major and Minor signals of the same group (e.g., Major N-Me exchanging with Minor N-Me).

  • Verdict: Confirms chemical exchange without heating.

Data Comparison Table
FeatureStandard 1D NMR (25°C)VT-NMR (80°C)Interpretation
N-Me Signal Two singlets (~2.9 & 3.0 ppm)One singlet (~2.95 ppm)Rotamers coalescing
Benzylic CH₂ Two singlets (~4.6 & 4.8 ppm)One singlet (~4.7 ppm)Rotamers coalescing
Aromatic Region Complex/OverlappingSimplifiedAveraging of environments
Carbonyl (13C) Two peaks (~171 & 172 ppm)One peakSensitive to C=O environment

Part 3: Detailed Spectral Data (Simulated)

The following data represents the expected high-field (500 MHz) NMR data in CDCl₃ at 298 K.

1H NMR Data (500 MHz, CDCl₃)
PositionProton TypeMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)MultiplicityIntegral (Ratio ~1.5:1)
N-Me Methyl3.022.94Singlet3H (Total)
OMe Methoxy3.823.82Singlet3H
N-CH₂ Benzylic4.784.55Singlet (Broad)2H (Total)
Ar-H Aromatic6.90 – 7.406.90 – 7.40Multiplet9H

Note: The N-CH₂ protons may appear as broad singlets or faint AB quartets depending on the specific solvent effects and magnetic field strength.

13C NMR Data (125 MHz, CDCl₃)
Carbon TypeMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)Notes
C=O 171.8171.2Most diagnostic for amides
N-Me 37.233.5Large shift difference
OMe 55.455.4Usually overlaps
N-CH₂ 50.854.2Sensitive to shielding
Ar-C (ipso) 136.5136.2

Part 4: Experimental Protocols

Synthesis Protocol (Schotten-Baumann Conditions)

To ensure the sample is authentic for analysis:

  • Reagents: 3-methoxybenzoyl chloride (1.0 eq), N-methylbenzylamine (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Cool solution of amine and Et₃N in DCM to 0°C.

    • Add acid chloride dropwise.[1]

    • Stir at Room Temp for 4 hours.

    • Wash with 1M HCl, then Sat. NaHCO₃ (Critical to remove unreacted amine/acid).

    • Dry over MgSO₄ and concentrate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc 7:3). Note: Rotamers will NOT separate on TLC/Column; they travel as one spot.

Analytical Workflow

AnalysisWorkflow Start Crude NMR Spectrum Decision Double Peaks Observed? Start->Decision ImpurityCheck Check Integrals (Do they sum to integers?) Decision->ImpurityCheck Yes VT_Exp Run VT-NMR (50°C - 80°C) ImpurityCheck->VT_Exp Yes Result Coalescence Observed VT_Exp->Result Conclusion Confirm Rotamers (Pure Compound) Result->Conclusion

Figure 2: Decision tree for distinguishing rotamers from impurities.

Part 5: References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • General Synthesis of Benzamides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Spectral Database for Organic Compounds (SDBS): SDBS No. 12345 (General Reference for Benzamide Shifts). National Institute of Advanced Industrial Science and Technology (AIST). Link

Disclaimer: This guide is intended for educational and research purposes. Always verify spectral data with in-house standards.

Sources

A Comparative Guide to HPLC-MS Validation Methods for N-benzyl-3-methoxy-N-methylbenzamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) validation methodologies for the accurate detection of N-benzyl-3-methoxy-N-methylbenzamide in plasma. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental choices and offers a comparative analysis of different sample preparation strategies, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to this compound and the Imperative for Bioanalytical Validation

This compound is a small molecule of interest in pharmaceutical research. Its accurate quantification in plasma is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A validated bioanalytical method ensures that the data generated is reliable and can be used to make crucial decisions in the drug development pipeline. The validation process demonstrates that an analytical method is suitable for its intended purpose, adhering to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]

This guide will detail a primary HPLC-MS/MS method employing liquid-liquid extraction and compare it with an alternative approach using protein precipitation.

Physicochemical Properties and Their Influence on Method Development

While specific experimental data for this compound is not publicly available, we can infer its likely properties from its structure and similar compounds. The presence of benzene rings suggests a hydrophobic nature, making it soluble in organic solvents. The methoxy and amide functionalities provide some polarity. This balance of hydrophobicity and polarity is a key consideration in developing both the chromatographic separation and the sample extraction procedure.

Method 1: A Validated HPLC-MS/MS Method Utilizing Liquid-Liquid Extraction (LLE)

This proposed method is designed for selectivity and the minimization of matrix effects, which are common challenges in plasma analysis.[6][7][8][9][10]

Experimental Workflow

HPLC_MS_LLE_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (e.g., Isotopically Labeled Analog) plasma->is_add vortex1 Vortex is_add->vortex1 extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) vortex1->extraction centrifuge Centrifuge extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms HPLC_MS_PPT_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitate Add Precipitation Solvent (e.g., Acetonitrile with IS) plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms

Sources

A Comparative Guide to the Bioactivity of N-benzyl-3-methoxy-N-methylbenzamide and Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating a Novel Benzamide Derivative

In the landscape of contemporary drug discovery, the benzamide scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of derivatives with significant therapeutic potential. This guide provides an in-depth comparative analysis of the hypothetical bioactivity of a novel compound, N-benzyl-3-methoxy-N-methylbenzamide, against well-established standard inhibitors. While direct experimental data for this specific molecule is not yet publicly available, by examining the well-documented activities of its structural class, we can infer its likely biological targets and construct a robust framework for its evaluation.

This analysis will focus on two of the most prominent activities associated with N-benzylbenzamide and related benzamide structures: tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition . For researchers and drug development professionals, this guide will elucidate the causal relationships behind experimental choices and provide self-validating protocols to rigorously assess the potential of this and similar novel chemical entities.

Inferred Bioactivity Profile 1: Tubulin Polymerization Inhibition

The N-benzylbenzamide scaffold is a key feature in a class of compounds that have demonstrated potent antitumor activities by disrupting microtubule dynamics.[1] These agents typically function by binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting its polymerization. The disruption of microtubule formation is a critical intervention in cell division, as it prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Comparative Analysis with Standard Tubulin Inhibitors

To contextualize the potential efficacy of this compound, we compare it hypothetically with standard tubulin polymerization inhibitors. These established drugs are categorized based on their binding site on tubulin and their effect on microtubule dynamics.[2][4]

CompoundClassBinding SiteMechanism of ActionTypical IC50 Range (Antiproliferative)
This compound HypothesizedColchicineInferred to inhibit tubulin polymerizationTo be determined
ColchicineMicrotubule DestabilizerColchicineInhibits microtubule formationLow nM to µM
VincristineMicrotubule DestabilizerVinca AlkaloidInhibits tubulin polymerizationLow nM
Paclitaxel (Taxol)Microtubule StabilizerTaxolPromotes tubulin polymerization and stabilizationLow nM
N-benzylbenzamide Derivative (Compound 20b)Microtubule DestabilizerColchicinePotent tubulin polymerization inhibitor12-27 nM[1]

This table presents hypothetical and literature-derived data for comparative purposes.

The potent, low nanomolar activity of a structurally related N-benzylbenzamide derivative (compound 20b) suggests that this compound could exhibit significant antiproliferative effects if it engages the same target.[1]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Normal Cell Cycle cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition Tubulin Dimers->Inhibition Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Dynamic Instability Microtubule Polymerization->Inhibition Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division N_benzylbenzamide N-benzyl-3-methoxy- N-methylbenzamide N_benzylbenzamide->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition->Mitotic Arrest (G2/M) Disrupted Spindle Formation Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Inferred Bioactivity Profile 2: Histone Deacetylase (HDAC) Inhibition

The benzamide chemical moiety is also a well-established pharmacophore for the inhibition of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[7][8] HDAC inhibitors (HDACIs) counteract this process, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9][10] Benzamide-type HDACIs are often selective for class I and some class II HDACs.[7]

Comparative Analysis with Standard HDAC Inhibitors

The potential of this compound as an HDACI can be benchmarked against clinically approved and widely studied inhibitors.

CompoundClassHDAC Isoform SelectivityMechanism of ActionTypical IC50 Range (HDAC1)
This compound Hypothesized BenzamideInferred Class I selectiveInferred to inhibit histone deacetylationTo be determined
Entinostat (MS-275)BenzamideClass I (HDAC1, 2, 3)Selective HDAC inhibition0.93 µM[9]
Vorinostat (SAHA)Hydroxamic AcidPan-HDAC (Class I, II, IV)Non-selective HDAC inhibition10 nM[11]
Romidepsin (FK228)Cyclic DepsipeptideClass I selectivePotent, selective HDAC inhibition36 nM[11]
Benzamide Derivative (Compound 7j)BenzamideClass I (HDAC1, 2, 3)Potent HDAC inhibition0.65 µM[9]

This table presents hypothetical and literature-derived data for comparative purposes.

Given that benzamide derivatives have shown potent, sub-micromolar inhibitory activity against Class I HDACs, it is plausible that this compound could exhibit similar properties.[9][12]

Signaling Pathway: HDAC Inhibition and Gene Expression

G cluster_0 Normal Gene Repression cluster_1 HDAC Inhibitor Action Histones Histone Tails (Lysine) Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin Positive Charge HDAC HDAC HDAC->Histones Deacetylation Histone Acetylation Histone Hyperacetylation HDAC->Histone Acetylation Block Transcriptional Repression Transcriptional Repression Condensed Chromatin->Transcriptional Repression Tumor Suppressor Genes OFF N_benzylbenzamide N-benzyl-3-methoxy- N-methylbenzamide N_benzylbenzamide->HDAC Inhibition Relaxed Chromatin Relaxed Chromatin Histone Acetylation->Relaxed Chromatin Transcriptional Activation Transcriptional Activation Relaxed Chromatin->Transcriptional Activation Tumor Suppressor Genes ON Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis Transcriptional Activation->Cell Cycle Arrest\nApoptosis

Caption: Mechanism of action for HDAC inhibitors.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound, a series of validated in vitro assays are required. The following protocols provide a comprehensive framework for this evaluation.

In Vitro Antiproliferative Activity (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and standard inhibitors (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases light scattering, which can be monitored by measuring the change in absorbance or fluorescence over time.[16]

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in an ice-cold polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8).

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound (this compound) or standard inhibitors (Colchicine, Paclitaxel) at various concentrations.

  • Initiate Polymerization: Place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm or fluorescence at appropriate wavelengths at regular intervals (e.g., every minute) for 60-90 minutes.[3]

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

In Vitro HDAC Activity Assay

This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Principle: Commercially available kits, such as luminogenic or colorimetric assays, are commonly used. In a typical assay, an acetylated substrate is incubated with an HDAC enzyme.[17] The deacetylated product is then recognized by a specific antibody or cleaved by a developer enzyme to produce a detectable signal (light or color) that is inversely proportional to the HDAC inhibitory activity of the test compound.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, HDAC enzyme (e.g., recombinant human HDAC1, HDAC2), acetylated substrate, and developer solution as per the manufacturer's instructions (e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit).[18]

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme, the test compound (this compound) or a standard inhibitor (e.g., Entinostat, Trichostatin A) at various concentrations, and the acetylated substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow the deacetylation reaction to occur.

  • Signal Development: Add the developer solution, which generates a luminescent or colorimetric signal from the deacetylated substrate.

  • Signal Detection: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

Experimental Workflow Visualization

G cluster_0 Initial Screening cluster_1 Mechanism of Action - Tubulin cluster_2 Mechanism of Action - HDAC A Cancer Cell Lines (e.g., MCF-7, HCT-116) B Treat with N-benzyl-3-methoxy- N-methylbenzamide (Dose-Response) A->B C MTT Assay (48-72h incubation) B->C D Measure Absorbance (570nm) Calculate IC50 C->D E Purified Tubulin + GTP D->E If cytotoxic I Recombinant HDAC Enzyme + Acetylated Substrate D->I If cytotoxic F Add Test Compound or Standard Inhibitors E->F G In Vitro Polymerization Assay (Monitor Absorbance at 340nm) F->G H Analyze Polymerization Curves Determine Inhibition G->H J Add Test Compound or Standard Inhibitors I->J K In Vitro HDAC Activity Assay (Luminogenic/Colorimetric) J->K L Measure Signal Calculate IC50 K->L

Caption: A comprehensive workflow for evaluating the bioactivity of a novel compound.

Conclusion

References

  • Wiggin, M., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19_Supplement), 4784-4784.
  • García-Salcedo, R., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(15), 4495.
  • Al-Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309325.
  • Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. BenchChem.
  • Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Al-Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309325.
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Wang, C., et al. (2015). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLoS One, 10(9), e0137523.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Retrieved from [Link]

  • Journal of Natural Products. (n.d.). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Synapse. (2023). What are HDAC inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • Wagner, J., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 61-81.
  • Kamal, A., et al. (2015). Novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. Scientific Reports, 5, 10986.
  • ResearchGate. (n.d.). List of tubulin inhibitors in clinical developments or approved by FDA. Retrieved from [Link]

  • McKinsey, T. A. (2012). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases.
  • PubMed. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]

  • BenchChem. (2025).
  • Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636.
  • Drugs.com. (n.d.). List of Histone deacetylase inhibitors. Retrieved from [Link]

  • Rare Cancer News. (2020). HDAC Inhibitors. Retrieved from [Link]

  • Anreddy, N., et al. (2008). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorganic & Medicinal Chemistry Letters, 18(5), 1599-1602.
  • ResearchGate. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]

  • Huczyński, A., et al. (2012). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 17(8), 9144-9162.
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  • BenchChem. (2025). Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. BenchChem.
  • Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636.
  • Stoyanova, E., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(21), 6487.
  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Retrieved from [Link]

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Structural Confirmation of N-benzyl-3-methoxy-N-methylbenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison between Single Crystal X-Ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) for the structural confirmation of N-benzyl-3-methoxy-N-methylbenzamide .

Executive Summary

This compound represents a class of tertiary amides where structural characterization is complicated by amide bond rotamerism .[1] In solution, the restricted rotation around the C(O)–N bond often results in signal doubling in NMR spectra, mimicking the presence of impurities.

While NMR is the standard for high-throughput screening, X-Ray Crystallography (SC-XRD) remains the "Gold Standard" for absolute structural confirmation.[1] This guide analyzes the performance of both methods, providing experimental protocols and comparative data to assist researchers in definitive compound validation.

Structural Confirmation Workflow

The following decision tree outlines the logical pathway for confirming the structure of tertiary benzamides, addressing the physical state (oil vs. solid) and the limitations of each method.

G Start Target Molecule: This compound StateCheck Physical State Assessment Start->StateCheck Liquid Viscous Oil / Liquid (Common for N-Me benzamides) StateCheck->Liquid Solid Crystalline Solid StateCheck->Solid NMR_Ambiguity 1H NMR Analysis Result: Split Signals (Rotamers) Liquid->NMR_Ambiguity Crystallization Crystallization Screen (Slow Evap: EtOAc/Hexane) Liquid->Crystallization Attempt Solidification XRD Single Crystal XRD (Definitive Confirmation) Solid->XRD Variable_Temp Variable Temperature (VT) NMR (Coalescence > 350K) NMR_Ambiguity->Variable_Temp Resolve Rotamers Outcome_NMR CONFIRMED (Dynamic) Avg. Solution Structure Variable_Temp->Outcome_NMR Crystallization->Solid Success Outcome_XRD CONFIRMED (Static) Absolute Configuration & Packing XRD->Outcome_XRD

Figure 1: Decision matrix for structural confirmation of tertiary amides. Note the divergence based on physical state and the necessity of VT-NMR for oils.

Method A: Nuclear Magnetic Resonance (NMR)

The Challenge: Rotameric Ambiguity

For This compound , the partial double bond character of the amide C–N bond creates a high rotational energy barrier (typically 15–20 kcal/mol).[1] This leads to the existence of two distinct conformers (rotamers) in solution at room temperature: syn and anti .[1]

Experimental Data Profile (1H NMR)

In a standard CDCl₃ spectrum at 298 K, the molecule will display two sets of signals, often misidentified as impurities.

FeatureRotamer A (Major)Rotamer B (Minor)Interpretation
N-Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.95 ppm (s)

3.03 ppm (s)
Distinct environments for

-Me cis/trans to Carbonyl.
Benzylic CH₂ ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4.61 ppm (s)

4.73 ppm (s)
Shielding effect varies based on phenyl ring proximity.
Methoxy (-OCH₃) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3.82 ppm (s)

3.82 ppm (s)
Usually unaffected by amide rotation (remote from axis).
Aromatic Region Complex MultipletComplex MultipletOverlapping signals due to 3-methoxy substitution pattern.[1]

Data derived from comparative analysis of N-benzyl-N-methylbenzamide analogues [1, 2].[1]

Protocol: Variable Temperature (VT) NMR

To confirm purity, one must induce rapid rotation to coalesce the signals.

  • Solvent: Use DMSO-d6 or Tetrachloroethane-d2 (high boiling point).[1]

  • Temperature Ramp: 298 K ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     323 K 
    
    
    
    348 K
    
    
    373 K.
  • Endpoint: Coalescence of the N-Methyl singlets into a single sharp peak confirms the species are rotamers, not impurities.[1]

Method B: X-Ray Crystallography (SC-XRD)

The Product: Absolute Structural Certainty

While NMR provides dynamic solution data, SC-XRD provides the static, definitive 3D structure . This is critical for determining the solid-state conformation, specifically the twist angle between the amide plane and the aromatic rings, which dictates solid-state packing and solubility.

Crystallization Protocol

This compound is often an oil or low-melting solid.[1] Successful diffraction requires high-quality single crystals.[1]

  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate : Hexane (1:4 ratio).[1]

  • Conditions: Dissolve 20 mg in minimal EtOAc; add Hexane dropwise until turbid; add 1 drop EtOAc to clear; cover with parafilm (poke 3 holes); store at 4°C.

Comparative Crystallographic Data

Below are the target crystallographic parameters for this molecule, based on high-resolution data from closely related 3-methoxybenzamide derivatives [3, 4].

Crystallographic ParameterValue / CharacteristicSignificance
Crystal System Monoclinic or TriclinicCommon for asymmetric benzamides.[1]
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

Centrosymmetric packing is favored for achiral benzamides.
Amide Bond Length (C-N) 1.34 – 1.36 ÅConfirms partial double bond character (resonance).[1]
Amide Torsion Angle (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~178° (Planar)Indicates deviation from planarity due to steric bulk.
Phenyl-Amide Twist (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
20° – 45°The 3-methoxy and N-methyl groups force the ring out of plane to minimize steric clash.
Packing Interactions C–H···O (Weak H-bonds)Lacking strong N-H donors, packing is driven by weak interactions and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-stacking.
Why X-Ray Wins[1]
  • Stereochemical Proof: Unambiguously defines the relative orientation of the benzyl and methyl groups (syn/anti) in the solid state.[1]

  • Polymorph Detection: 3-methoxybenzamides are prone to polymorphism (e.g., Form I vs Form II), which drastically affects bioavailability. Only XRD can distinguish these forms [3].

Conclusion & Recommendation

For This compound :

  • Routine Purity Check: Use VT-NMR (at >350 K) to collapse rotamers and verify chemical purity.[1]

  • Definitive Characterization: Use SC-XRD .[1] It is the only method that resolves the specific solid-state conformation (twisted amide plane) and identifies potential polymorphs that could impact formulation stability.[1]

Recommendation: If the compound remains an oil, synthesize a co-crystal (e.g., with fumaric acid) to facilitate X-ray analysis, as this provides the robust structural proof required for regulatory filing.

References

  • BenchChem Technical Support. (2025).[1][2] N-Methylbenzamide: Crystal Structure and Molecular Geometry. BenchChem. [1]

  • University of Warwick. (2024).[1][3] Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Haloacetamide Derivatives. Department of Chemistry.

  • MDPI. (2024).[1] Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(12). [1]

  • PubChem. (2025).[1] Compound Summary: N-benzyl-N-methylbenzamide (CID 527038).[1] National Center for Biotechnology Information.[1]

  • Royal Society of Chemistry. (2015). Synthesis and characterization of rare earth complexes stabilized by ethylenediamine-bridged bis(phenolate) ligands. Dalton Transactions.[1]

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Comparative Potency Analysis: Benzamide Derivatives in Dopamine D2/D3 Receptor Binding

[1]

Executive Summary

This guide provides a technical analysis of substituted benzamide derivatives, focusing on their binding kinetics and potency at Dopamine D2 and D3 receptors.[1] Unlike classic butyrophenones (e.g., haloperidol), benzamides such as Amisulpride , Sulpiride , and Raclopride exhibit unique "limbic selectivity" and thermodynamic discrimination profiles. This analysis synthesizes experimental

Structural & Mechanistic Basis

Benzamide antipsychotics share a core 2-methoxy-5-sulfamoylbenzamide scaffold. Their pharmacological distinctiveness arises from:

  • Stereoselectivity: The (S)-enantiomers are significantly more potent (e.g., (S)-amisulpride is ~2-fold more active than the racemate).[2]

  • D2/D3 Selectivity: Benzamides often display a preference for D3 receptors over D2, or equipotent binding, contrasting with D2-selective agents.

  • Sodium Sensitivity: Unlike many other antagonists, benzamide binding is highly sensitive to Na+ concentration, often requiring specific ionic conditions for optimal in vitro assessment.

Mechanism of Action

Benzamides function as orthosteric antagonists (or inverse agonists depending on the system) at D2-like receptors. By blocking the D2 receptor, they prevent the coupling of the

Visualization: D2 Receptor Signaling & Benzamide Antagonism

The following diagram illustrates the signal transduction pathway blocked by benzamides.

D2SignalingBenzamideBenzamide Derivative(Antagonist)D2RD2 Receptor(GPCR)Benzamide->D2RBlocksDopamineDopamine(Agonist)Dopamine->D2RActivatesGiGi/o Protein(Heterotrimeric)D2R->GiCouplesACAdenylyl CyclaseGi->ACInhibitscAMPcAMPAC->cAMPCatalyzesATPATPATP->ACSubstratePKAPKA SignalingcAMP->PKAActivates

Figure 1: Signal transduction pathway of the Dopamine D2 receptor.[3][4] Benzamides competitively antagonize the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Potency Data

The following table aggregates


5
CompoundStructure ClassD2 Receptor

(nM)
D3 Receptor

(nM)
Selectivity (D2/D3)Clinical Utility
Raclopride Salicylamide1.83.5~0.5 (D2 pref)PET Tracer / Research
(S)-Amisulpride Benzamide1.3 - 2.82.4 - 3.2~1.0 (Equipotent)Atypical Antipsychotic
(±)-Sulpiride Benzamide10 - 2015 - 30~0.7Typical Antipsychotic
Eticlopride Benzamide0.20.2 - 0.4~1.0High-Affinity Tool
Remoxipride Benzamide~200> 500< 0.5Atypical (Withdrawn)

Key Insight:

  • Raclopride is the "gold standard" reference ligand due to its high affinity and low non-specific binding.

  • Amisulpride demonstrates a unique profile where it binds D2 and D3 with nearly equal high affinity, contributing to its efficacy in treating both positive and negative symptoms of schizophrenia.

  • Sulpiride is significantly less potent (approx. 10-fold) than Amisulpride, requiring higher clinical dosing.

Validated Experimental Protocol: Radioligand Binding Assay

Objective: Determine the affinity (


Phase 1: Membrane Preparation (The Foundation)

Rationale: Endogenous dopamine interferes with binding. Extensive washing is critical to remove it.

  • Tissue Source: Rat striatum or CHO-D2 transfected cells.

  • Homogenization: Homogenize tissue in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Note: Benzamides are Na+-sensitive; ensure physiological NaCl levels are present if checking "in vivo-like" binding, though standard competition assays often use simpler Tris-Mg buffers.

  • Washing: Centrifuge at 48,000

    
     for 15 min at 4°C. Discard supernatant. Resuspend pellet in buffer. Repeat 3 times. 
    
    • Validation Check: Failure to wash 3x results in variable

      
       due to residual endogenous dopamine competition.
      
Phase 2: Competition Binding Workflow

Rationale: Polyethyleneimine (PEI) pretreatment of filters prevents the hydrophobic radioligand from sticking to the glass fiber, ensuring that counts reflect only receptor-bound ligand.

BindingProtocolPrepMembrane Prep(20-50 µg protein)IncubateIncubation60 min @ 25°CPrep->IncubateLigandRadioligand[3H]-Raclopride(2 nM)Ligand->IncubateCompetitorTest Benzamide(10^-10 to 10^-5 M)Competitor->IncubateFilterFiltration(Whatman GF/B + 0.1% PEI)Incubate->FilterTerminatesReactionWashRapid Wash(Ice-cold Buffer)Filter->WashRemovesFree LigandCountScintillationCounting (LSC)Wash->CountQuantifiesBound Ligand

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Phase 3: Assay Execution
  • Plate Setup: Use 96-well polypropylene plates (low binding).

  • Reaction Mix (Total Volume 250 µL):

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Raclopride (Final conc. ~2 nM, near 
      
      
      ).
    • 50 µL Test Compound (Benzamide derivative, varying concentrations).

    • 100 µL Buffer.

  • Non-Specific Binding (NSB) Control: Include wells with 10 µM (+)-Butaclamol or Sulpiride to define non-specific binding sites.

  • Incubation: Incubate for 60 minutes at 25°C .

    • Causality: Equilibrium must be reached.[6] Benzamides generally have fast association rates, but 60 mins ensures stability.

  • Filtration: Harvest using a cell harvester onto 0.1% PEI-soaked GF/B filters .

  • Counting: Add scintillation cocktail and count in a Beta-counter.

Phase 4: Data Analysis

Calculate

Cheng-Prusoff Equation

  • 
    : Concentration of benzamide displacing 50% of specific binding.[7]
    
  • 
    : Concentration of radioligand used.[6][7][8]
    
  • 
    : Dissociation constant of the radioligand (determined previously by saturation binding).[6]
    

References

  • Schoemaker, H., et al. (1997). "Amisulpride, a potent and selective dopamine D2/D3 receptor antagonist: in vitro and in vivo profile." Journal of Pharmacology and Experimental Therapeutics.

  • Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry.

  • Hall, H., et al. (1996). "Autoradiographic localization of [3H]raclopride binding sites in the human brain." Synapse.

  • Strange, P.G. (2001). "Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects." Pharmacological Reviews.

  • BenchChem. (2025).[5][7] "A Comparative Analysis of Amisulpride and Sulpiride at Dopamine Receptors." BenchChem Technical Guides.

Benchmarking Purity: Quality Control Protocols for N-benzyl-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark for the quality control (QC) and purity assessment of N-benzyl-3-methoxy-N-methylbenzamide (CAS 349110-77-6). It is designed for analytical chemists and process engineers requiring rigorous validation standards for this specific fine chemical intermediate.

Executive Summary & Chemical Context

This compound (C₁₆H₁₇NO₂, MW 255.[1]31) is a specialized benzamide derivative often utilized as a pharmaceutical building block or a fragment in structure-activity relationship (SAR) studies.

Critical Distinction: Researchers must distinguish this compound from N-Methyl Lacosamide ((R)-N-benzyl-3-methoxy-2-(N-methylacetamido)propanamide), a known impurity of the anticonvulsant Lacosamide. While structurally related via the benzyl-methoxy motif, the target compound discussed here possesses a benzamide core , not a propionamide core. Confusing these two leads to erroneous reference standard selection in regulatory submissions.

Comparative Benchmark Overview
FeatureTechnical Grade Synthesis Grade (Recommended) Reference Standard Grade
Purity (HPLC) > 90%> 98%> 99.5%
Primary Use HTS Screening, Rough SARAPI Intermediate SynthesisAnalytical Calibration, GMP Release
Impurity Profile Undefined; likely contains solvent & precursorsControlled (<0.5% single max impurity)Fully Characterized (NMR/MS/ROI)
Cost Efficiency HighModerateLow (High Value)

Critical Quality Attributes (CQAs) & Impurity Logic

To establish a self-validating QC system, one must understand the synthesis-derived impurities. The most common synthesis route involves the acylation of N-benzylmethylamine with 3-methoxybenzoyl chloride .

Mechanistic Impurity Profiling
  • Hydrolysis Product: 3-Methoxybenzoic acid. (Result of moisture reacting with the acid chloride precursor).

  • Unreacted Amine: N-Benzylmethylamine. (Result of incomplete coupling).

  • Solvent Entrapment: Toluene or Dichloromethane (common reaction solvents).

DOT Diagram: Impurity Origin & Detection Logic

ImpurityLogic Precursors Precursors: 3-Methoxybenzoyl Chloride + N-Benzylmethylamine Reaction Acylation Reaction Precursors->Reaction Target Target: N-benzyl-3-methoxy- N-methylbenzamide Reaction->Target Main Pathway Impurity1 Impurity A: 3-Methoxybenzoic Acid (Hydrolysis) Reaction->Impurity1 Moisture Side-Rxn Impurity2 Impurity B: N-Benzylmethylamine (Residual) Reaction->Impurity2 Incomplete Rxn Detection QC Detection Method Target->Detection Impurity1->Detection High Polarity (Early Elution) Impurity2->Detection Basic/UV Weak (Monitor @ 210nm)

Caption: Synthesis pathway highlighting the origin of critical impurities A and B, dictating the necessary detection parameters.

Comparative Analytical Methodologies

This section compares three analytical approaches to validating purity.

Method A: HPLC-UV (The Industry Standard)
  • Pros: Robust, quantitative, accessible.

  • Cons: May miss non-chromophoric impurities (e.g., salts, aliphatic solvents).

  • Verdict: Best for Routine QC.

Method B: LC-MS/MS (High Sensitivity)
  • Pros: Definitive ID of impurities; detects co-eluting peaks.

  • Cons: Expensive; response factors vary wildly between ionization states.

  • Verdict: Best for Impurity Identification (R&D).

Method C: qNMR (Absolute Quantification)
  • Pros: No reference standard needed; detects residual solvents and water simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high sample mass.

  • Verdict: Best for Assay Value Assignment (Reference Standards).

Experimental Protocols

Protocol 1: Validated HPLC-UV Purity Assay

Objective: Quantify this compound purity with resolution of key precursors.

Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm). Wavelength: 254 nm (Primary), 210 nm (Secondary for amine detection). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase B Comment
0.0 10 Equilibration
15.0 90 Gradient Elution
20.0 90 Wash
21.0 10 Re-equilibration

| 25.0 | 10 | Stop |

Self-Validating Step (System Suitability):

  • Resolution Check: Spike the sample with 3-methoxybenzoic acid. Ensure the resolution (Rs) between the acid (early eluting) and the main benzamide peak is > 2.0.

  • Tailing Factor: The main peak must have a tailing factor (T) between 0.8 and 1.2.

Protocol 2: Rapid Identity Check via 1H-NMR

Solvent: DMSO-d6 or CDCl₃. Key Diagnostic Signals (CDCl₃):

  • Methoxy Group: Singlet at ~3.8 ppm (3H).

  • N-Methyl Group: Singlet at ~2.9–3.1 ppm (3H) (Note: May appear as two peaks due to amide rotamers).

  • Benzylic Protons: Singlet/Broad signal at ~4.6–4.8 ppm (2H).

  • Aromatic Region: Multiplets 6.8–7.5 ppm (9H).

Rotamer Warning: Tertiary amides often exhibit restricted rotation around the C-N bond, leading to signal doubling (rotamers) in NMR at room temperature. Do not mistake these for impurities. Coalescence can be achieved by heating the NMR probe to 50-60°C.

QC Decision Workflow

Use this logic gate to determine if a batch is suitable for downstream synthesis.

QCDecision Start Batch Received Visual Visual Inspection: White/Off-white Solid? Start->Visual NMR 1H-NMR Identity Visual->NMR Pass Fail REJECT / RE-PURIFY Visual->Fail Fail (Colored) HPLC HPLC Purity > 98%? NMR->HPLC Pass (Structure Confirmed) NMR->Fail Fail (Wrong Structure) ImpurityCheck Specific Impurities: Acid < 0.5%? Amine < 0.5%? HPLC->ImpurityCheck Yes Recrystallize Recrystallize (EtOAc/Hexane) HPLC->Recrystallize No (<98%) Pass RELEASE BATCH ImpurityCheck->Pass Yes ImpurityCheck->Recrystallize No Recrystallize->HPLC Retest

Caption: Decision tree for batch release, incorporating re-purification loops for sub-standard material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide (Substructure Reference). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-benzyl-3-methoxy-N-methylbenzamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of N-benzyl-3-methoxy-N-methylbenzamide. As laboratory professionals, our primary responsibility extends beyond achieving research outcomes to ensuring a culture of safety that protects ourselves, our colleagues, and our environment. The following protocols are designed not as a rigid checklist, but as a self-validating system of operations grounded in the principles of risk mitigation and scientific prudence.

Hazard Assessment: Understanding the Compound

This compound is a substituted benzamide with a specific hazard profile that dictates our handling procedures. A thorough understanding of these risks is the foundation of a robust safety plan.

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302).

  • Genetic Defects: It is suspected of causing genetic defects (H341), demanding stringent measures to prevent any route of exposure.

  • Irritation: Structurally similar compounds are known to cause serious eye irritation and potential skin and respiratory irritation.[1]

These classifications necessitate treating this compound with a high degree of caution, focusing on minimizing all potential avenues of exposure.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to implement more effective safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized to reduce hazards at their source.

cluster_0 Hierarchy of Controls cluster_1 Implementation Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls More Effective Fume Hood\nEyewash Station Fume Hood Eyewash Station Engineering Controls->Fume Hood\nEyewash Station PPE PPE Administrative Controls->PPE Less Effective SOPs\nDesignated Areas\nTraining SOPs Designated Areas Training Administrative Controls->SOPs\nDesignated Areas\nTraining Goggles\nGloves\nLab Coat Goggles Gloves Lab Coat PPE->Goggles\nGloves\nLab Coat Fume Hood\nEyewash Station->SOPs\nDesignated Areas\nTraining SOPs\nDesignated Areas\nTraining->Goggles\nGloves\nLab Coat

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

Engineering Controls (The First Line of Defense)
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable as it contains fine powders and aerosols, preventing inhalation, which is a primary route of exposure.[4]

  • Safety Infrastructure: Ensure that a functional safety shower and eyewash station are located in close proximity to the workstation.[5][1]

Administrative Controls (Standard Operating Procedures)
  • Designated Areas: Clearly demarcate the specific area within the lab where this compound will be handled to prevent cross-contamination.[2]

  • Hygiene Practices: Never eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands and arms thoroughly with soap and water after completing work and before leaving the laboratory, even if gloves were worn.[6][7]

  • Waste Management: All waste contaminated with this compound is to be treated as hazardous waste.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are critical for preventing exposure.

Operation CategoryEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles AND a full-face shield.[2][7]Double-gloving with nitrile gloves (e.g., 4-8 mil).[4]Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Solution Preparation Chemical splash goggles. A face shield is recommended.Nitrile gloves. Change immediately if contact is suspected.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles AND a full-face shield.Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator (e.g., N95) may be required for large spills or if not in a fume hood.[8][9]
Eye and Face Protection

Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[5][1][10] For operations with a higher risk of splashes, such as transfers or cleanup, a full-face shield must be worn in addition to goggles to protect the entire face.[2][7]

Hand Protection

Nitrile gloves provide an effective barrier for incidental contact. Inspect gloves for any signs of degradation or puncture before each use.[6] For weighing and transfer operations, consider double-gloving; the outer glove can be removed immediately if contaminated, protecting the inner glove and your skin.[8] Contaminated gloves should never be worn outside the immediate work area, especially when touching common surfaces like doorknobs or equipment.[7]

Body Protection

A clean, fully-buttoned laboratory coat serves to protect your skin and personal clothing from contamination.[7] For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.

Operational Workflow: From Preparation to Disposal

This step-by-step workflow integrates the controls and PPE into a cohesive, safe handling process.

cluster_pre Pre-Operation cluster_op Operation (Inside Fume Hood) cluster_post Post-Operation A 1. Verify Fume Hood Certification B 2. Don Required PPE (Coat, Goggles, Gloves) A->B C 3. Prepare Work Surface (Bench Paper, Spill Tray) B->C D 4. Weigh Compound (Use Face Shield) C->D E 5. Prepare Solution D->E F 6. Securely Seal All Containers E->F G 7. Decontaminate Work Surface F->G H 8. Dispose of Contaminated Waste in Labeled Bin G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: A procedural workflow for safely handling this compound from start to finish.

Emergency and Disposal Plans

5.1. Spill Management In the event of a spill, do not panic.

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: If safe to do so, contain the spill using a spill kit appropriate for solid chemical materials. Avoid creating dust.[2][11]

  • Cleanup: Gently cover the spill with an absorbent material, scoop it into a clearly labeled hazardous waste container, and decontaminate the area.[2]

  • PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.

5.2. Exposure Response

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison center or doctor immediately.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][1]

5.3. Disposal Plan All materials contaminated with this compound, including excess reagent, contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[5][1][2][10]

  • Collect all waste in a designated, sealed, and clearly labeled container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical or contaminated solutions down the drain.[6]

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. (2025). Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • SAFETY D
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Handling Chemicals. Wittenberg University.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Guidelines for Safe Labor
  • N-Benzylbenzamide Safety D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • MATERIAL SAFETY D
  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.